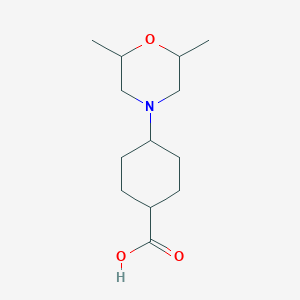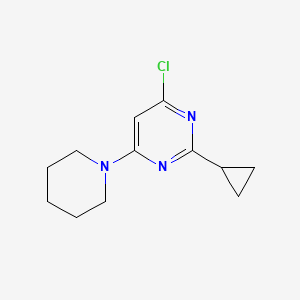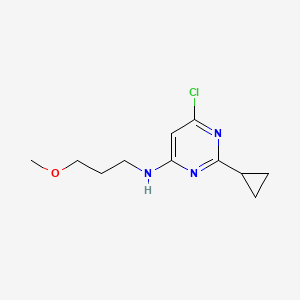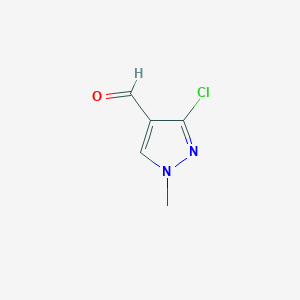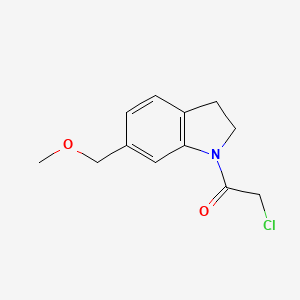
1-(6-(Méthoxyméthyl)indolin-1-yl)-2-chloroéthan-1-one
Vue d'ensemble
Description
2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. This compound features a chloroacetyl group attached to an indoline ring, which is further substituted with a methoxymethyl group. The unique structure of this compound makes it a valuable subject for various chemical and biological studies.
Applications De Recherche Scientifique
2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Indole derivatives are known for their anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe for studying protein-ligand interactions and for the development of covalent inhibitors.
Material Science: Indole derivatives are used in the synthesis of organic semiconductors and other advanced materials.
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is cysteine residues in proteins . This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as difficult-to-target proteins .
Mode of Action
This compound interacts with its targets through a covalent bond with the cysteine residues in proteins . This interaction can lead to changes in the protein’s function, potentially altering its activity or stability.
Analyse Biochimique
Biochemical Properties
2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one plays a significant role in biochemical reactions, particularly in chemoproteomic and ligandability studies. This compound is known to be cysteine-reactive, meaning it can form covalent bonds with cysteine residues in proteins . This reactivity makes it useful for identifying and studying traditionally druggable proteins as well as “undruggable” or difficult-to-target proteins. The compound can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC molecules for targeted protein degradation .
Cellular Effects
The effects of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one on various types of cells and cellular processes are profound. This compound influences cell function by interacting with cysteine residues in proteins, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . By forming covalent bonds with target proteins, it can modulate their activity, potentially leading to altered cellular responses and functions.
Molecular Mechanism
At the molecular level, 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one exerts its effects through covalent binding interactions with cysteine residues in proteins . This binding can result in enzyme inhibition or activation, depending on the target protein. The compound’s ability to form stable covalent bonds with cysteine residues makes it a powerful tool for studying protein function and regulation. Additionally, these interactions can lead to changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its reactivity may decrease over time if not stored properly . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target protein activity. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and cellular damage . It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any harmful side effects.
Metabolic Pathways
2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s cysteine-reactive nature suggests it may influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . Understanding these interactions can provide insights into the compound’s broader impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . The compound’s ability to covalently bind to cysteine residues may also play a role in its distribution within cellular compartments.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different sets of proteins depending on its subcellular distribution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives. This can be achieved using catalytic hydrogenation or other reducing agents such as lithium aluminum hydride.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the indoline with methoxymethyl chloride in the presence of a base such as sodium hydride.
Chloroacetylation: The final step involves the introduction of the chloroacetyl group. This can be achieved by reacting the methoxymethyl-substituted indoline with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation: The indoline ring can be oxidized to form indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of amides, thioethers, or ethers.
Oxidation: Formation of indole derivatives.
Reduction: Formation of alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar structure but with a tetrahydroquinoline core instead of indoline.
1-(Chloroacetyl)-1,2,3,4-tetrahydro-6-quinolinyl methyl ether: Another related compound with a tetrahydroquinoline core and a methoxy group.
Uniqueness
2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is unique due to its specific substitution pattern on the indoline ring. The presence of both the methoxymethyl and chloroacetyl groups provides distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-chloro-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-8-9-2-3-10-4-5-14(11(10)6-9)12(15)7-13/h2-3,6H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYFESHSXXACMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC2=C(CCN2C(=O)CCl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


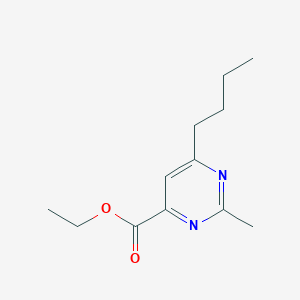

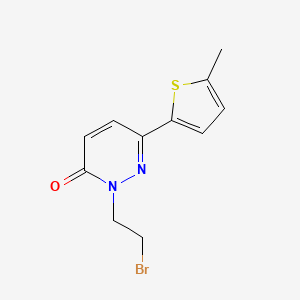
![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1493046.png)
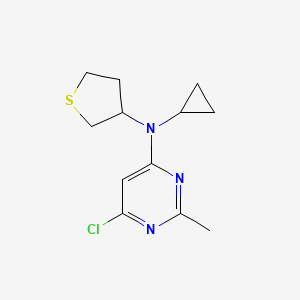
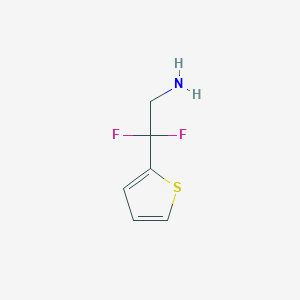
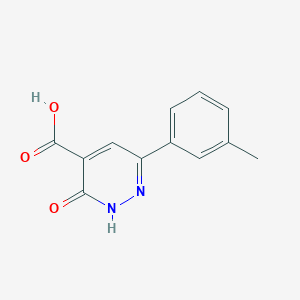
![[1-(2,2-dimethylpropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1493052.png)
